Cas no 1694938-25-4 (1-acetyl-2-methylpiperidine-4-carboxylic acid)

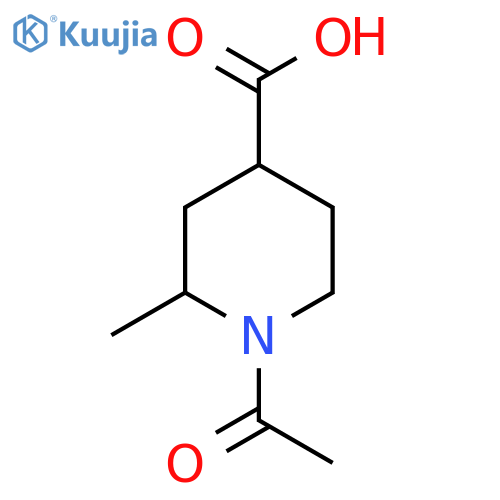

1694938-25-4 structure

商品名:1-acetyl-2-methylpiperidine-4-carboxylic acid

1-acetyl-2-methylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-acetyl-2-methylpiperidine-4-carboxylic acid

- EN300-3078440

- 1694938-25-4

-

- インチ: 1S/C9H15NO3/c1-6-5-8(9(12)13)3-4-10(6)7(2)11/h6,8H,3-5H2,1-2H3,(H,12,13)

- InChIKey: VMFATJGSTXDHIP-UHFFFAOYSA-N

- ほほえんだ: OC(C1CCN(C(C)=O)C(C)C1)=O

計算された属性

- せいみつぶんしりょう: 185.10519334g/mol

- どういたいしつりょう: 185.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 57.6Ų

1-acetyl-2-methylpiperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3078440-5g |

1-acetyl-2-methylpiperidine-4-carboxylic acid |

1694938-25-4 | 5g |

$3147.0 | 2023-09-05 | ||

| Enamine | EN300-3078440-1g |

1-acetyl-2-methylpiperidine-4-carboxylic acid |

1694938-25-4 | 1g |

$1086.0 | 2023-09-05 | ||

| Enamine | EN300-3078440-0.25g |

1-acetyl-2-methylpiperidine-4-carboxylic acid |

1694938-25-4 | 95.0% | 0.25g |

$999.0 | 2025-03-19 | |

| Enamine | EN300-3078440-0.1g |

1-acetyl-2-methylpiperidine-4-carboxylic acid |

1694938-25-4 | 95.0% | 0.1g |

$956.0 | 2025-03-19 | |

| Enamine | EN300-3078440-10.0g |

1-acetyl-2-methylpiperidine-4-carboxylic acid |

1694938-25-4 | 95.0% | 10.0g |

$4667.0 | 2025-03-19 | |

| Enamine | EN300-3078440-0.5g |

1-acetyl-2-methylpiperidine-4-carboxylic acid |

1694938-25-4 | 95.0% | 0.5g |

$1043.0 | 2025-03-19 | |

| Enamine | EN300-3078440-2.5g |

1-acetyl-2-methylpiperidine-4-carboxylic acid |

1694938-25-4 | 95.0% | 2.5g |

$2127.0 | 2025-03-19 | |

| Enamine | EN300-3078440-5.0g |

1-acetyl-2-methylpiperidine-4-carboxylic acid |

1694938-25-4 | 95.0% | 5.0g |

$3147.0 | 2025-03-19 | |

| Enamine | EN300-3078440-0.05g |

1-acetyl-2-methylpiperidine-4-carboxylic acid |

1694938-25-4 | 95.0% | 0.05g |

$912.0 | 2025-03-19 | |

| Enamine | EN300-3078440-1.0g |

1-acetyl-2-methylpiperidine-4-carboxylic acid |

1694938-25-4 | 95.0% | 1.0g |

$1086.0 | 2025-03-19 |

1-acetyl-2-methylpiperidine-4-carboxylic acid 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

1694938-25-4 (1-acetyl-2-methylpiperidine-4-carboxylic acid) 関連製品

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 557-08-4(10-Undecenoic acid zinc salt)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量